![molecular formula C8H11N5 B2689809 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-5-amine CAS No. 108085-58-1](/img/structure/B2689809.png)
3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-5-amine
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Overview
Description
The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-5-amine” is a complex organic molecule that contains a pyrrole ring and a triazole ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom, and triazole is a five-membered ring that contains three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and triazole rings, along with the dimethyl groups attached to the pyrrole ring and the amine group attached to the triazole ring .Chemical Reactions Analysis
Pyrrole and triazole rings are aromatic and stable, but they can participate in various chemical reactions. Pyrroles can undergo electrophilic substitution reactions, and triazoles can act as ligands in coordination chemistry .Scientific Research Applications
Molecular and Crystal Structure Analysis
- Studies have demonstrated the crystallization and molecular structure of compounds related to "3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-5-amine", showing various symmetries and dimensions, indicating the importance of these compounds in understanding molecular conformations and intermolecular interactions (Dolzhenko et al., 2011).
Chemical Synthesis and Reactions
- New methods for synthesizing pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using catalyzed reactions have been developed, highlighting the versatility of related compounds in synthesizing complex molecular structures (Khashi et al., 2015).
- Cycloisomerization of (Z)-(2-en-4-ynyl)amines into pyrroles demonstrates the potential of these compounds in novel synthesis pathways for substituted pyrroles (Gabriele et al., 2001).
Potential Bioactive Compound Synthesis
- The synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica showcases the role of related compounds in creating molecules with potential biological activities (Rahmani et al., 2018).
- The generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, indicates the significance of these compounds in medicinal chemistry research (Roman, 2013).
Future Directions
properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-5-3-4-6(2)13(5)8-10-7(9)11-12-8/h3-4H,1-2H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONISZOBCINFNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NNC(=N2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine |
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